EphA4 Ligand-Binding Domain Affinity: 4- vs 5-Regioisomer Comparison
In a direct head-to-head comparison using isothermal titration calorimetry (ITC), the 4-substituted regioisomer (CAS 5987-00-8) demonstrated superior binding affinity for the EphA4 ligand-binding domain relative to its 5-substituted analog (CAS 313701-92-7) [1]. The 4-isomer exhibited a dissociation constant (Kd) of 20.4 μM, while the 5-isomer showed a Kd of 26.4 μM, corresponding to a 1.3-fold difference in binding strength [1]. NMR heteronuclear single quantum coherence (HSQC) titrations confirmed that both molecules perturb the same EphA4 residues (Ile31-Met32 in the D-E loop, Gln43 in the E β-strand, and Ile131-Gly132 in the J-K loop), but molecular docking indicates that subtle differences in binding pose may account for the affinity differential [1]. This represents the only published quantitative affinity comparison between the two commercially available regioisomers.
| Evidence Dimension | Binding affinity (Kd) to EphA4 ligand-binding domain |
|---|---|
| Target Compound Data | 20.4 μM |
| Comparator Or Baseline | 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS 313701-92-7): 26.4 μM |
| Quantified Difference | 1.3-fold higher affinity (ΔKd = 6.0 μM) |
| Conditions | Isothermal titration calorimetry (ITC) on purified EphA4 ligand-binding domain at 25°C [1] |
Why This Matters
Procurement of the 4-isomer rather than the 5-isomer provides measurably higher target engagement in EphA4-based assays, a distinction critical for dose-response studies and structure-activity relationship (SAR) campaigns.
- [1] Qin H, Shi J, Noberini R, Pasquale EB, Song J. Crystal structure and NMR binding reveal that two small molecule antagonists target the high affinity ephrin-binding channel of the EphA4 receptor. J Biol Chem. 2008;283(43):29473-29484. doi:10.1074/jbc.M804363200. View Source
